molecular formula C26H18FN5O3S B11576413 (5Z)-5-{[3-(4-ethoxy-3-fluorophenyl)-1-phenyl-1H-pyrazol-4-yl]methylidene}-2-(furan-2-yl)[1,3]thiazolo[3,2-b][1,2,4]triazol-6(5H)-one

(5Z)-5-{[3-(4-ethoxy-3-fluorophenyl)-1-phenyl-1H-pyrazol-4-yl]methylidene}-2-(furan-2-yl)[1,3]thiazolo[3,2-b][1,2,4]triazol-6(5H)-one

Cat. No.: B11576413
M. Wt: 499.5 g/mol
InChI Key: ITNDAMFMHAJIQJ-HMAPJEAMSA-N
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Description

The compound “(5Z)-5-{[3-(4-ETHOXY-3-FLUOROPHENYL)-1-PHENYL-1H-PYRAZOL-4-YL]METHYLIDENE}-2-(FURAN-2-YL)-5H,6H-[1,2,4]TRIAZOLO[3,2-B][1,3]THIAZOL-6-ONE” is a complex organic molecule that features multiple functional groups, including a pyrazole ring, a furan ring, and a triazolothiazole moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of this compound typically involves multi-step organic reactions. The starting materials are often commercially available or can be synthesized through known procedures. Key steps in the synthesis may include:

  • Formation of the pyrazole ring through cyclization reactions.
  • Introduction of the ethoxy and fluorophenyl groups via electrophilic aromatic substitution.
  • Formation of the triazolothiazole ring through cyclization reactions involving thiosemicarbazide and appropriate aldehydes or ketones.
  • Final condensation to form the target compound.

Industrial Production Methods

Industrial production of this compound would require optimization of the synthetic route to ensure high yield and purity. This may involve:

  • Use of catalysts to enhance reaction rates.
  • Optimization of reaction conditions such as temperature, pressure, and solvent choice.
  • Implementation of purification techniques such as recrystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions

This compound can undergo various chemical reactions, including:

    Oxidation: The furan ring can be oxidized to form furanones.

    Reduction: The nitro groups (if present) can be reduced to amines.

    Substitution: The ethoxy group can be substituted with other nucleophiles.

Common Reagents and Conditions

    Oxidation: Reagents like potassium permanganate or chromium trioxide.

    Reduction: Reagents like hydrogen gas with a palladium catalyst or lithium aluminum hydride.

    Substitution: Nucleophiles such as amines or thiols under basic conditions.

Major Products Formed

The major products formed from these reactions would depend on the specific reagents and conditions used. For example, oxidation of the furan ring would yield furanones, while reduction of nitro groups would yield amines.

Scientific Research Applications

Chemistry

This compound can be used as a building block in organic synthesis to create more complex molecules. Its unique structure allows for the exploration of new chemical reactions and pathways.

Biology

In biological research, this compound may be investigated for its potential as a pharmaceutical agent. Its multiple functional groups suggest it could interact with various biological targets.

Medicine

Potential medicinal applications include its use as an anti-inflammatory, anti-cancer, or antimicrobial agent. Research would focus on its efficacy and safety in these roles.

Industry

In the industrial sector, this compound could be used in the development of new materials with specific properties, such as conductivity or fluorescence.

Mechanism of Action

The mechanism of action of this compound would depend on its specific application. In medicinal chemistry, it may interact with enzymes or receptors to exert its effects. For example, it could inhibit a specific enzyme involved in a disease pathway, thereby reducing disease symptoms.

Comparison with Similar Compounds

Similar Compounds

  • **(5Z)-5-{[3-(4-METHOXY-3-FLUOROPHENYL)-1-PHENYL-1H-PYRAZOL-4-YL]METHYLIDENE}-2-(FURAN-2-YL)-5H,6H-[1,2,4]TRIAZOLO[3,2-B][1,3]THIAZOL-6-ONE
  • **(5Z)-5-{[3-(4-ETHOXY-3-CHLOROPHENYL)-1-PHENYL-1H-PYRAZOL-4-YL]METHYLIDENE}-2-(FURAN-2-YL)-5H,6H-[1,2,4]TRIAZOLO[3,2-B][1,3]THIAZOL-6-ONE

Uniqueness

The uniqueness of the compound lies in its specific functional groups and their arrangement. The presence of the ethoxy and fluorophenyl groups may impart unique chemical and biological properties compared to similar compounds.

Properties

Molecular Formula

C26H18FN5O3S

Molecular Weight

499.5 g/mol

IUPAC Name

(5Z)-5-[[3-(4-ethoxy-3-fluorophenyl)-1-phenylpyrazol-4-yl]methylidene]-2-(furan-2-yl)-[1,3]thiazolo[3,2-b][1,2,4]triazol-6-one

InChI

InChI=1S/C26H18FN5O3S/c1-2-34-20-11-10-16(13-19(20)27)23-17(15-31(29-23)18-7-4-3-5-8-18)14-22-25(33)32-26(36-22)28-24(30-32)21-9-6-12-35-21/h3-15H,2H2,1H3/b22-14-

InChI Key

ITNDAMFMHAJIQJ-HMAPJEAMSA-N

Isomeric SMILES

CCOC1=C(C=C(C=C1)C2=NN(C=C2/C=C\3/C(=O)N4C(=NC(=N4)C5=CC=CO5)S3)C6=CC=CC=C6)F

Canonical SMILES

CCOC1=C(C=C(C=C1)C2=NN(C=C2C=C3C(=O)N4C(=NC(=N4)C5=CC=CO5)S3)C6=CC=CC=C6)F

Origin of Product

United States

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